molecular formula C18H19N5O3 B5108906 8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B5108906
M. Wt: 353.4 g/mol
InChI Key: QQERZRYPADELNJ-UHFFFAOYSA-N
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Description

The compound belongs to the broader class of imidazo[2,1-f]purine diones, known for their diverse pharmacological activities and complex synthesis. Research in this area aims to explore novel derivatives and understand their structure-activity relationships.

Synthesis Analysis

The synthesis of related compounds involves intramolecular alkylation processes, starting from precursors like 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, leading to various alkyl or phenyl substituted purine diones (Šimo et al., 1998). This method showcases the complexity and the steps required to introduce specific functional groups onto the purine core.

Molecular Structure Analysis

Detailed quantitative analyses of intermolecular interactions within similar compounds, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveal the significance of hydrogen bonds and electrostatic energy contributions to molecular stability and packing (Shukla et al., 2020). These studies are crucial for understanding how structural modifications can impact the physical and chemical properties of the molecules.

Chemical Reactions and Properties

Research on derivatives of imidazo[2,1-f]purine-2,4-dione demonstrates a range of chemical reactivities, including the potential for forming new bonds under specific conditions and undergoing transformations that impact the compound's biological activities (Zagórska et al., 2009). These insights are vital for designing derivatives with desired properties.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are often determined by the compound's molecular structure. Studies like those on similar purine derivatives provide a foundation for predicting how structural differences, such as the substitution at specific positions, can affect these properties (Ivanov et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for understanding the compound's utility and potential applications. For example, the synthesis and reactivity of purineselenyl derivatives indicate the influence of substituents on chemical behavior (Gobouri, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . Future research could explore the potential applications of this specific compound in various fields, including medicinal chemistry, materials science, and more.

properties

IUPAC Name

2,4-dimethyl-6-(4-prop-2-enoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-4-11-26-13-7-5-12(6-8-13)22-9-10-23-14-15(19-17(22)23)20(2)18(25)21(3)16(14)24/h4-8H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQERZRYPADELNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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